molecular formula C15H11ClF3N3OS B5092767 N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide

Cat. No.: B5092767
M. Wt: 373.8 g/mol
InChI Key: KYRJVDMUMISJOE-UHFFFAOYSA-N
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Description

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide: is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a carbamothioyl linkage, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with 4-methylbenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and optimized to achieve high yields and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridine ring is replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the agrochemical industry, the compound is evaluated for its potential as a pesticide or herbicide. Its ability to interact with specific biological pathways makes it a candidate for the development of new agrochemical products.

Mechanism of Action

The mechanism of action of N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

  • N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethoxycarbohydrazide
  • N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide

Comparison: Compared to similar compounds, N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide exhibits unique properties due to the presence of the carbamothioyl linkage and the benzamide moiety. These structural features contribute to its distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3OS/c1-8-2-4-9(5-3-8)13(23)22-14(24)21-12-11(16)6-10(7-20-12)15(17,18)19/h2-7H,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRJVDMUMISJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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